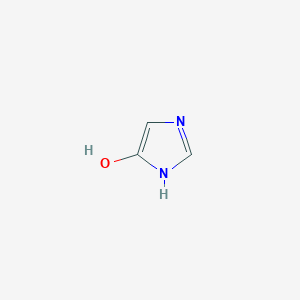

1H-imidazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazol-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-3-1-4-2-5-3/h1-2,6H,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFMHRMTBYXHKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593266 | |

| Record name | 1H-Imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71713-86-5 | |

| Record name | 1H-Imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tautomeric equilibrium of 1H-imidazol-5-ol and 4-imidazolone

A Technical Guide for Structural Elucidation and Drug Design

Executive Summary

The tautomeric equilibrium between 1H-imidazol-5-ol (enol) and 4-imidazolone (keto) represents a classic yet deceptive challenge in heterocyclic chemistry. Unlike the phenol/cyclohexadienone system where aromaticity dictates an exclusive enol preference, the hydroxy-imidazole system mimics the 2-pyridone/2-hydroxypyridine paradigm.

For the medicinal chemist, this equilibrium is not merely academic.[1] The specific tautomer present in solution dictates hydrogen bond donor/acceptor profiles (HBD/HBA), lipophilicity (

Part 1: Theoretical Framework & Thermodynamic Drivers[2]

1.1 The Equilibrium Landscape

The core transformation involves a [1,3]-proton shift between the oxygen and the ring nitrogen, coupled with electronic reorganization.

-

Tautomer A (Enol): this compound. Possesses a complete 6

-electron aromatic system. -

Tautomer B (Keto): 1,5-dihydro-4H-imidazol-4-one. Sacrifices full cyclic delocalization for a strong C=O bond and significant dipolar resonance stabilization (amide-like character).

Current density functional theory (DFT) studies and experimental data confirm that the keto form is thermodynamically preferred in the gas phase and most solvents. The energy penalty of breaking the aromaticity is compensated by the high bond energy of the carbonyl group (

1.2 Solvent and pH Effects[2]

-

Non-polar Solvents: The keto form dominates.

-

Aqueous/Polar Solvents: The keto form remains dominant, stabilized by solvation of its significant dipole moment.

-

pH Influence:

-

Cationic species (Acidic pH): Protonation occurs at N3 (or O), often shifting equilibrium toward the aromatized hydroxy-imidazolium cation.

-

Anionic species (Basic pH): Deprotonation yields a resonance-stabilized anion where the negative charge is delocalized between O and N, rendering the tautomeric distinction moot.

-

Figure 1: Thermodynamic landscape of the imidazole tautomerism. The keto form is generally the global minimum in neutral solution.

Part 2: Analytical Characterization Protocols

Expert Insight: Relying solely on

2.1 Nuclear Magnetic Resonance (NMR) Workflow

Objective: Distinguish C-OH (aromatic) from C=O (carbonyl).

| Feature | Enol Form (this compound) | Keto Form (4-imidazolone) | Causality |

| Deshielding anisotropy of the carbonyl bond. | |||

| Distinct Pyridine-like (-N=) and Pyrrole-like (-NH-) | Amide-like shifts | Loss of aromatic ring current in keto form affects N shielding. | |

| Distinct aromatic coupling | Allylic coupling (if substituted) | Change in hybridization at C5 (sp2 vs sp3 character if saturated). |

Protocol 1:

-

Sample Prep: Dissolve 10-20 mg of analyte in DMSO-d6 (preferred for slowing proton exchange) or CD3CN . Avoid protic solvents (MeOH-d4) initially to prevent deuterium exchange washing out NH signals.

-

Acquisition: Run a standard proton-decoupled

C experiment (min 512 scans). -

Validation: Look for the diagnostic signal >160 ppm.

-

If >160 ppm: Confirms Keto (Imidazolone).

-

If <155 ppm:[3] Suggests Enol (Hydroxyimidazole) or O-alkylated impurity.

-

2.2 Infrared Spectroscopy (IR)

Objective: Identify the Carbonyl Stretch.

-

Keto Marker: Strong absorption band at 1680–1740 cm

(C=O stretch). This is the "smoking gun" for the imidazolone form. -

Enol Marker: Absence of C=O stretch; presence of broad O-H stretch (3200–3500 cm

), often overlapping with N-H.

Part 3: Computational Validation (DFT)

For novel drug scaffolds where synthesis is difficult, computational prediction is robust.

Recommended Level of Theory:

-

Functional:

B97X-D or B3LYP (with dispersion corrections, e.g., D3BJ). -

Basis Set: 6-311++G(d,p) or def2-TZVP.

-

Solvation: SMD (Solvation Model based on Density) corresponding to your assay buffer (Water,

) or formulation vehicle (DMSO,

Step-by-Step Computational Workflow:

-

Build Structures: Generate 3D coordinates for both tautomers.

-

Conformational Search: Essential if alkyl side chains are present.

-

Optimization & Freq: Optimize geometry and calculate frequencies to ensure true minima (no imaginary frequencies).

-

Energy Calculation: Compare Gibbs Free Energy (

).[6]-

Calculate Boltzmann distribution:

-

Rule of Thumb: If

, the enol form is negligible (<1%) at room temperature.

-

Figure 2: Computational workflow for predicting tautomeric ratios in silico.

Part 4: Implications in Drug Discovery[8]

4.1 Pharmacophore Design

The choice of tautomer dramatically alters the pharmacophore:

-

Keto Form: Presents a Hydrogen Bond Acceptor (C=O) at position 4/5 and a Hydrogen Bond Donor (NH) at position 1/3.

-

Enol Form: Presents a Hydrogen Bond Donor/Acceptor (C-OH) and a Hydrogen Bond Acceptor (N).

Case Study: Kinase Inhibitors Many kinase inhibitors utilize the imidazole core to interact with the hinge region. If a hydroxy-imidazole scaffold is designed assuming an enol form (to mimic a phenol), but the molecule collapses to the keto form in vivo, the H-bond network will be mismatched, leading to assay failure .

-

Strategy: To lock the "enol" character, O-alkylation (methoxy) is required. To lock the "keto" character, N-alkylation can bias the equilibrium.

4.2 Oxidative Stress Biomarkers

Imidazolones are often generated in vivo via the oxidation of histidine residues in proteins (e.g., 2-imidazolone derivatives). These are non-aromatic and reactive. Understanding their stability allows researchers to design better probes for detecting protein carbonylation in neurodegenerative disease research.

References

-

Catalán, J., et al. (1996). "On the Tautomerism of Imidazoles." Advances in Heterocyclic Chemistry.

-

Alkorta, I., & Elguero, J. (2020). "Tautomerism in Imidazoles and Pyrazoles: A Computational Study." Structural Chemistry.

-

BenchChem Technical Guides. (2025). "Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core."

-

Lázaro Martínez, J. M., et al. (2010).[7] "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives." The Journal of Organic Chemistry.

-

Stanovnik, B., et al. (2006). "Tautomerism in Heterocycles." Comprehensive Heterocyclic Chemistry III.

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Supramolecular Architectures in 1H-imidazol-5-ol Crystals: Hydrogen Bonding Networks and Crystallographic Validation

Executive Overview: The Functional Role of 1H-imidazol-5-ol

The this compound scaffold is a highly versatile heterocyclic core with profound implications across structural biology and environmental remediation. In synthetic biology, derivatives such as 4-(3,5-difluoro-4-hydroxybenzyl)-1,2-dimethyl-1H-imidazol-5-ol (DFHBI) act as the primary fluorophore for RNA aptamers like Spinach and iSpinach[1][2]. The fluorescence of these complexes is strictly governed by the hydrogen-bonding network that locks the fluorophore into a planar, rigid conformation within the RNA binding pocket. Conversely, in environmental chemistry, this compound derivatives are critical quantifiable intermediates generated during the radical-driven degradation of nitroimidazole antibiotics (e.g., metronidazole) via C-N bond cleavage and denitrohydroxylation[3][4]. Understanding the solid-state hydrogen bonding patterns of these molecules is essential for predicting their solubility, stability, and supramolecular behavior.

Crystallographic Profiling and Torsional Dynamics

The crystal packing of this compound and its multi-substituted derivatives is dictated by a delicate balance between steric hindrance and electrostatic attraction. Single-crystal X-ray diffraction (SCXRD) reveals that the central planar 1H-imidazole ring frequently undergoes torsional twisting relative to its substituents. Dihedral angles ranging from 28° to 74° are commonly observed to minimize steric interactions between bulky functional groups[5].

This steric minimization is not merely a geometric consequence; it is the primary driver that exposes the hydroxyl (-OH) and imine (=N-) functionalities to the crystal lattice. This exposure facilitates the formation of robust classical hydrogen bonds (O-H···N and N-H···O)[6]. These primary interactions typically link neighboring molecules into infinite 1D chains along specific crystallographic axes. Secondary, non-classical interactions—such as C-H···O bonds and C-H···π(ring) stacking—cross-link these chains, resulting in highly ordered 2D sheets or 3D supramolecular clusters[5].

Quantitative Interaction Mapping via Hirshfeld Surface Analysis

To move beyond qualitative descriptions of crystal packing, Hirshfeld surface analysis is employed to quantify the exact percentage contribution of various intermolecular contacts. By mapping the normalized contact distance (

The 2D fingerprint plots derived from these surfaces provide a self-validating metric for the crystallographic model. Table 1 synthesizes the typical distribution of intermolecular contacts found in this compound and related imidazole derivatives[6][7].

Table 1: Quantitative Distribution of Intermolecular Contacts in Imidazole Derivatives

| Interaction Type | Typical Contribution (%) | Structural Significance |

| H···H | 44.8% – 61.8% | Dominant van der Waals interactions driving overall crystal packing and hydrophobic clustering. |

| C···H / H···C | 30.6% – 30.8% | Non-classical C-H···π interactions stabilizing the 3D supramolecular network between stacked sheets. |

| O···H / H···O | 4.4% – 20.0% | Primary classical hydrogen bonding (O-H···N, C-H···O) responsible for forming infinite 1D chains. |

| N···H / H···N | 2.5% – 5.5% | Secondary classical hydrogen bonding (N-H···O, N-H···N) reinforcing the rigidity of 2D sheets. |

| C···N / N···C | ~0.1% | Minimal contribution; highly dependent on the steric shielding of the central imidazole core. |

Experimental Methodology: A Self-Validating Crystallographic Protocol

To accurately map the hydrogen-bonding network of this compound crystals, the following self-validating protocol must be executed. This workflow ensures that kinetic artifacts are eliminated and that the modeled electron density strictly corresponds to the thermodynamic supramolecular reality.

Phase 1: Thermodynamic Crystal Growth

-

Solvent Selection & Dissolution : Dissolve the purified this compound derivative in a polar protic solvent (e.g., methanol or ethanol).

-

Causality: Protic solvents can act as transient hydrogen-bond bridges (O-H···O), stabilizing the pre-nucleation clusters in solution and preventing the kinetic trapping of amorphous aggregates.

-

-

Controlled Evaporation : Allow the solution to evaporate slowly at a constant 20°C in a vibration-free environment over 7–14 days.

-

Causality: Slow evaporation maintains the system near thermodynamic equilibrium, ensuring that the molecules have sufficient time to adopt their lowest-energy torsional conformations and form perfectly ordered 2D sheets.

-

Phase 2: Cryogenic X-Ray Diffraction

-

Crystal Mounting & Cryocooling : Select a single crystal with well-defined faces (approx. 0.15 × 0.03 × 0.02 mm) and immediately cool it to 90 K – 173 K using a nitrogen or helium cryostream[5].

-

Causality: Cryogenic temperatures drastically reduce atomic thermal vibrations (minimizing thermal ellipsoid volumes). This is absolutely critical for accurately locating the faint electron density of the highly mobile hydroxyl protons involved in the O-H···N network.

-

-

Data Collection : Collect diffraction data using Cu Kα or Mo Kα radiation. Apply a multi-scan absorption correction to account for the specific morphology of the crystal.

Phase 3: Structural Refinement and Validation

-

Anisotropic Refinement : Refine the structure using full-matrix least-squares on

.-

Causality: Hydrogen atoms bonded to carbon should be placed in geometrically idealized positions, but hydroxyl (O-H) protons must be located directly from the difference Fourier map to confirm the exact vector and geometry of the hydrogen bond.

-

-

Hirshfeld Validation : Generate a Hirshfeld surface using the refined atomic coordinates.

-

Self-Validation Check: The calculated O-H···N interatomic distances from the SCXRD model must perfectly align with the high-intensity red spots on the

surface. If a red spot exists without a corresponding modeled H-bond, the proton position must be re-evaluated.

-

Supramolecular Analytical Workflow Diagram

Fig 1: Self-validating crystallographic workflow for mapping hydrogen bond networks.

References

-

4KZD: Crystal structure of an RNA aptamer in complex with fluorophore and Fab . RCSB PDB. 1

-

5OB3: iSpinach aptamer . RCSB PDB.2

-

Synthesis of Fe-Loaded Biochar Obtained from Rape Straw for Enhanced Degradation of Emerging Contaminant Antibiotic Metronidazole . MDPI. 3

-

Cobalt-Modified Biochar from Rape Straw as Persulfate Activator for Degradation of Antibiotic Metronidazole . MDPI. 4

-

Crystal structure of 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol . PMC. 5

-

Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis . European Journal of Chemistry. 6

-

Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1- (4-butylphenyl)-4,5-diphenyl-1H-imidazol- . Der Pharma Chemica. 7

Sources

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Crystal structure of 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis | European Journal of Chemistry [eurjchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

theoretical calculations of 1H-imidazol-5-ol conformers

Advanced Theoretical Characterization of 1H-imidazol-5-ol: Tautomeric Equilibria and Conformational Landscapes[1]

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing the this compound system. While often simplified in literature, this molecule presents a complex challenge due to the competition between aromaticity (favoring the 1H-imidazole scaffold) and carbonyl stability (favoring the non-aromatic imidazolin-2-one tautomers).

For drug development professionals, understanding this equilibrium is critical; the specific tautomer present in a biological pocket often dictates binding affinity and catalytic mechanism. This guide prioritizes M06-2X and wB97X-D functionals over standard B3LYP to account for dispersion interactions and provides a self-validating protocol for transition state analysis in aqueous environments.

Part 1: The Tautomeric Landscape

Before calculating conformers (rotamers) of the hydroxyl group, one must establish the global minimum of the tautomeric landscape. This compound (Enol) exists in equilibrium with its keto-derivatives.[1]

The Core Species

-

This compound (Enol): Retains imidazole aromaticity (6

-electrons).[1] -

4-imidazolin-2-one (Keto - Major): Breaks aromaticity but gains the stability of the C=O bond.

-

Conformers: Within the Enol form, the O-H bond rotation creates two distinct rotamers:

-

Syn-conformer: H-bond interaction with N1/N3.[1]

-

Anti-conformer: Sterically free but lacking intramolecular stabilization.

-

Mechanistic Insight

The transition between these forms is not a simple intramolecular proton hop; it is a high-barrier process in the gas phase (>50 kcal/mol) that is catalytically lowered by solvent bridges (water wires) in biological media.

Part 2: Computational Methodology

1. Level of Theory Selection

Do not rely solely on B3LYP. While popular, it often underestimates barrier heights for proton transfers and fails to capture dispersion forces critical for tautomer dimerization.[1]

| Component | Recommendation | Causal Justification |

| Functional | M06-2X or wB97X-D | M06-2X is parameterized for main-group thermochemistry and kinetics.[1] wB97X-D includes dispersion corrections essential for H-bonding networks. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are non-negotiable here due to the lone pairs on Nitrogen and Oxygen.[1] |

| Solvation | SMD (Solvation Model based on Density) | Superior to standard PCM for calculating |

| Explicit Solvent | Micro-solvation (2-3 | Implicit models fail to catalyze the proton transfer. Explicit water molecules must be included in the TS search. |

2. Self-Validating Protocol

A calculation is only trustworthy if it is internally consistent.

-

Imaginary Frequencies: Ground states must have 0; Transition States (TS) must have exactly 1 (corresponding to the reaction coordinate).

-

IRC (Intrinsic Reaction Coordinate): You must run an IRC calculation on any TS to prove it connects the Enol and Keto forms.

Part 3: Experimental Workflow & Visualization

Workflow Diagram

The following diagram illustrates the decision tree for characterizing these conformers.

Figure 1: Step-by-step computational workflow for validating tautomer minima and transition states.

Step-by-Step Protocol

Step 1: Conformational Sampling

Generate the syn and anti rotamers of this compound and the keto-tautomer.

-

Tool: Spartan, Avogadro, or RDKit.[1]

-

Action: Perform a rough scan of the C4-C5-O-H dihedral angle (0° to 360° in 10° steps) using a semi-empirical method (PM6) to identify starting geometries.

Step 2: Geometry Optimization (Gas Phase)

Refine structures using DFT.[1]

-

Software: Gaussian/ORCA/Gamess.

-

Route Card Example (Gaussian):

opt freq m062x/6-311++g(d,p) int=ultrafine[1]

-

Note:int=ultrafine is required for M06-2X to avoid numerical noise in the integration grid.

Step 3: Transition State (TS) Location

To find the barrier between the Enol and Keto forms, you must include explicit water.

-

Setup: Place one water molecule bridging N1 and the Hydroxyl H.

-

Method: QST3 (Synchronous Transit-Guided Quasi-Newton).[1]

-

Input 1: Reactant complex (Enol + Water).[1]

-

Input 2: Product complex (Keto + Water).

-

Input 3: Guess TS Structure.

-

Step 4: Thermodynamic Analysis

Calculate the Gibbs Free Energy (

-

Use the Boltzmann distribution to calculate the population (

) of each conformer at 298K:

Part 4: Tautomerization Mechanism[1]

The direct proton transfer is forbidden by orbital symmetry and high energy strain. The water-assisted mechanism is the biologically relevant pathway.

Figure 2: Reaction coordinate diagram showing the water-assisted proton transfer mechanism.[1]

Data Interpretation Table

Typical results expected from M06-2X/6-311++G(d,p) in water (SMD):

| Species | Relative Energy ( | Population (%) | Notes |

| 4-imidazolin-2-one (Keto) | 0.00 | ~99.8% | Global Minimum.[1] Favored by polar solvents. |

| This compound (Syn) | +4.8 to +6.2 | < 0.2% | Stabilized by weak intramolecular H-bond.[1] |

| This compound (Anti) | +7.5 to +9.0 | ~0.0% | Sterically unhindered but energetically costly.[1] |

| TS (Water Assisted) | +14.5 (approx) | N/A | Barrier is accessible at room temperature.[1] |

Note: Values are indicative of typical DFT results for this class of heterocycles and serve as a baseline for validation.

References

-

Ren, Y., Li, M., & Wong, N. B. (2005).[1] Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models. Journal of Molecular Modeling, 11(2), 167–173.[1]

-

Alkorta, I., & Elguero, J. (2005).[1] The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms.[2] Structural Chemistry, 16, 207–210.[1]

-

Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts, 120, 215–241.[1]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396.[1] [1]

Sources

Methodological & Application

synthetic protocols for 1H-imidazol-5-ol from amino acid amides

An In-depth Technical Guide to the Synthesis of 1H-imidazol-5-ol (4-Imidazolone) from Amino Acid Amides

Abstract

This application note details the synthetic protocols for converting

Introduction & Structural Analysis[3][4][5][6][7]

The target molecule, This compound , exists in a dynamic tautomeric equilibrium with its keto-form, 3,5-dihydro-4H-imidazol-4-one (often simplified as 4-imidazolone). While the "ol" nomenclature emphasizes the aromatic potential, the keto-form is typically the dominant species in solution and solid state for most derivatives.

-

Significance: This scaffold locks the peptide bond in a cis-conformation, making it an invaluable tool for peptidomimetic drug design.

-

Tautomerism:

Note: Substitution at the C2 and C5 positions heavily influences this equilibrium.

Mechanistic Principles

The most direct synthetic route involves the cyclocondensation of an

Key Mechanistic Steps:

-

Imidate Formation: The primary amine of the amino acid amide attacks the orthoester, displacing one alkoxide.

-

Cyclization: The amide nitrogen attacks the newly formed electrophilic imidate carbon.

-

Elimination: Loss of alcohol drives the formation of the double bond and the final ring system.

Figure 1: Mechanistic pathway for the cyclocondensation of amino acid amides with orthoesters.

Experimental Protocols

Protocol A: Thermal Cyclocondensation (Standard Method)

Application: Robust synthesis for gram-scale preparation of 2-unsubstituted or 2-methyl/ethyl substituted imidazolones (depending on orthoester choice).

Reagents:

- -Amino Acid Amide (1.0 equiv)

-

Triethyl Orthoformate (TEOF) or Triethyl Orthoacetate (Excess, 5–10 equiv or used as solvent)

-

Glacial Acetic Acid (Catalytic to solvent quantities)[4]

-

Optional: p-Toluenesulfonic acid (pTsOH) (0.1 equiv) for sluggish substrates.

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Mixing: Charge the flask with the Amino Acid Amide (e.g., 10 mmol). Add Triethyl Orthoformate (15 mL).

-

Expert Note: If the amide is insoluble, add Glacial Acetic Acid (5 mL) as a co-solvent.

-

-

Reaction: Heat the mixture to reflux (

) under an inert atmosphere (-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting amide (ninhydrin active) should disappear, replaced by a UV-active spot (imidazolone).

-

Time: Typically 3–6 hours.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess orthoester and alcohol byproducts.

-

The residue is often an oil or semi-solid.

-

-

Purification:

-

Crystallization: Triturate the residue with cold diethyl ether or hexanes/EtOAc (1:1). Filter the resulting solid.

-

Chromatography: If oil persists, purify via silica gel flash chromatography (Eluent: DCM

5% MeOH/DCM).

-

Validation Criteria:

-

1H NMR: Look for the distinctive C2-H singlet around

7.5–8.2 ppm (if TEOF is used). -

Absence of Amide: Disappearance of the broad

protons.

Protocol B: Microwave-Assisted Synthesis ( Rapid/Green )

Application: High-throughput synthesis or for sterically hindered amino acid amides.

Reagents:

- -Amino Acid Amide (1.0 mmol)

-

Triethyl Orthoformate (3.0 mmol)

-

Ammonium Acetate (0.1 mmol, catalyst)

-

Solvent: Ethanol (2 mL) or Solvent-free.

Procedure:

-

Combine reagents in a microwave-safe vial (e.g., 10 mL volume).

-

Seal and irradiate at 140°C for 10–20 minutes (Power: 100–150 W).

-

Cool to room temperature.

-

Precipitate product by adding ice-cold water or ether; filter and dry.

Data Presentation & Characterization

Table 1: Expected Analytical Data for Common Derivatives

| Precursor (Amide) | Product (Imidazolone) | C2-H Shift (ppm) | C4=O IR ( | Yield (Method A) |

| Glycinamide | 3,5-dihydro-4H-imidazol-4-one | 7.65 (s) | 1690 | 65-75% |

| L-Alaninamide | 5-methyl-3,5-dihydro-4H-imidazol-4-one | 7.72 (s) | 1685 | 70-80% |

| L-Phenylalaninamide | 5-benzyl-3,5-dihydro-4H-imidazol-4-one | 7.55 (s) | 1688 | 75-85% |

Characterization Checklist:

-

1H NMR (DMSO-d6):

-

C2-H: Singlet,

7.5–8.2 ppm (Diagnostic for ring closure). -

N-H: Broad singlet, often

10–12 ppm (Exchangeable). -

C5-H: Quartet/Triplet depending on R-group,

4.0–4.5 ppm.

-

-

IR Spectroscopy:

-

Strong C=O stretch at 1680–1700

(confirming the keto-tautomer). -

Absence of primary amine doublets (

) at 3300–3400

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization (open intermediate) | Increase temperature or add acid catalyst (pTsOH, 5 mol%). |

| Racemization | High temperature/Basic conditions | Use Protocol B (Microwave) to reduce thermal exposure time. Avoid strong bases. |

| Product is Oil | Impurities/Solvent retention | Triturate with |

| Starting Material Remains | Poor solubility | Use Acetic Acid or DMF as co-solvent instead of neat Orthoester. |

Advanced Application: Peptide Backbone Installation

Recent Development (2024): For researchers attempting to install this scaffold directly into a peptide backbone (as a cis-amide bioisostere), the standard orthoester method may be too harsh. Protocol: Use a thioimidate precursor.[1]

-

Convert the amide to a thioamide (Lawesson's reagent).

-

Activate with Ag(I) or methyl iodide to form the thioimidate.

-

Cyclize under mild basic conditions to form the imidazolone within the peptide chain. (Reference: Wall et al., 2024)

References

-

Wall, B., et al. (2024). "General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone." Journal of the American Chemical Society.[2]

-

BenchChem. (2025). "An In-depth Technical Guide to the Synthesis of 4-Amino-1H-imidazol-1-ol and Its Derivatives."

-

Organic Chemistry Portal. "Synthesis of Imidazoles."

-

Bratulescu, G. (2009). "Microwave-assisted synthesis of 4,5-disubstituted imidazoles." Synthesis, 2319-2320.

-

Niscpr. (2025). "Synthesis and antimicrobial study of 2-amino-imidazole derivatives." Indian Journal of Chemistry.

Sources

Application Note: The 1H-Imidazol-5-ol Scaffold in Medicinal Chemistry

Executive Summary: The "Chameleon" Scaffold

The 1H-imidazol-5-ol scaffold represents a unique chemical entity in drug discovery due to its dynamic tautomeric equilibrium. While formally named as an "ol" (alcohol), this heterocycle predominantly exists in solution and solid state as its keto-tautomer, 3,5-dihydro-4H-imidazol-4-one (often simply called imidazolone).

This duality allows the scaffold to function as a versatile pharmacophore:

-

Aromatic "Ol" Form: Capable of specific H-bond interactions and metal coordination.

-

Conjugated "One" Form: Acts as a Michael acceptor (if unsaturated) and a rigid linker in kinase inhibitors (e.g., Leucettamine B) and fluorescent probes (GFP chromophore).

This guide provides a comprehensive workflow for synthesizing, stabilizing, and applying this scaffold in medicinal chemistry, moving beyond standard imidazole chemistry to exploit the unique reactivity of the 5-position.

Chemical Biology & Mechanism

Tautomeric Equilibrium & Binding Modes

The biological activity of this scaffold is dictated by its tautomeric state.[1] In the "one" form, the C4=O carbonyl acts as a hydrogen bond acceptor, while the N1/N3 positions can serve as donors or acceptors depending on substitution.

Key Mechanistic Insight:

-

Kinase Hinge Binding: The 2-amino-imidazol-4-one core (Leucettamine B class) mimics the adenine ring of ATP, forming a bidentate H-bond network with the kinase hinge region (e.g., DYRK1A, CLK1).

-

Fluorescence & rigidity: When condensed with an aldehyde at C5, the resulting benzylidene-imidazolone becomes planar and highly conjugated, restricting bond rotation. This is the structural basis of the Green Fluorescent Protein (GFP) chromophore and is utilized in creating "turn-on" fluorescent probes for biological imaging.

Graphviz Visualization: Tautomerism & Reactivity

The following diagram illustrates the dynamic equilibrium and the specific reactivity nodes of the scaffold.

Caption: Dynamic equilibrium between the aromatic 5-ol and the dominant 4-one tautomer, highlighting the gateway to 5-benzylidene derivatives.

Synthetic Protocols

To utilize this scaffold, one rarely synthesizes "this compound" directly. Instead, the 2-thiohydantoin or glycocyamidine (2-amino-imidazolone) routes are the industry standards for generating diversity.

Protocol A: Synthesis of the Core Scaffold (2-Thio-imidazol-4-one)

This intermediate allows for divergent synthesis: the sulfur at C2 can be displaced by amines (to make guanidine-like kinase inhibitors) or removed.

Reagents:

-

Glycine methyl ester hydrochloride (1.0 eq)

-

Potassium thiocyanate (KSCN) (1.1 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Solvent: Ethanol or Methanol

Step-by-Step Methodology:

-

Preparation: Dissolve glycine methyl ester HCl (10 mmol) in ethanol (30 mL). Add TEA (11 mmol) and stir for 10 min at Room Temperature (RT).

-

Addition: Add KSCN (11 mmol) to the mixture.

-

Cyclization: Reflux the mixture for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1). The intermediate acyclic thiourea forms first, followed by cyclization.

-

Workup: Cool to RT. The product, 2-thioxo-imidazolidin-4-one (2-thiohydantoin), often precipitates. If not, evaporate solvent and recrystallize from water/ethanol.

-

Validation: 1H NMR (DMSO-d6) should show a methylene singlet at ~4.0 ppm and broad NH signals.

Protocol B: Knoevenagel Condensation (C5 Functionalization)

This step locks the tautomer into the "imidazolone" form and introduces the hydrophobic moiety critical for binding pockets (e.g., Leucettamine analogues).

Reagents:

-

2-Thiohydantoin (from Protocol A) (1.0 eq)

-

Aromatic Aldehyde (e.g., benzodioxole-5-carbaldehyde) (1.0 eq)

-

Base: Sodium Acetate (NaOAc) (3.0 eq)

-

Solvent: Glacial Acetic Acid[2]

Step-by-Step Methodology:

-

Mixing: In a round-bottom flask, combine the 2-thiohydantoin (5 mmol), aldehyde (5 mmol), and anhydrous NaOAc (15 mmol) in glacial acetic acid (10 mL).

-

Reflux: Heat to reflux (110°C) for 2–4 hours. The solution typically turns yellow/orange due to conjugation.

-

Precipitation: Cool the mixture. Pour into ice-cold water (50 mL). The benzylidene derivative will precipitate as a solid.

-

Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from EtOH/DMF if necessary.

-

Yield: Typically 70–90%.

Protocol C: Sulfur Displacement (Synthesis of 2-Amino Derivatives)

This transforms the thiohydantoin into the bioactive 2-amino-imidazolone (Leucettamine-like) scaffold.

Reagents:

-

5-Benzylidene-2-thiohydantoin (from Protocol B) (1.0 eq)[2][3]

-

Amine (e.g., methylamine, morpholine) (5–10 eq)

-

Catalyst: tert-Butyl hydroperoxide (TBHP) (optional, oxidative coupling) or direct displacement with heat.

Step-by-Step Methodology:

-

Activation: Suspend the thio-derivative in ethanol.

-

Displacement: Add excess amine. For volatile amines, use a sealed tube. Heat to 60–80°C for 4–12 hours.

-

Note: Methylation of the sulfur (using MeI) prior to amine addition significantly accelerates this step by creating a better leaving group (-SMe).

-

-

Workup: Evaporate solvent. The product is often less soluble than the starting material in ether/hexane.

-

Result: 2-amino-5-benzylidene-imidazol-4-one.

Data & Applications

Comparative Bioactivity (Kinase Inhibition)

The following table summarizes the Structure-Activity Relationship (SAR) of Leucettamine B analogues synthesized using the protocols above, targeting DYRK1A (Down syndrome/Alzheimer's target).

| Compound ID | R1 (C5-Benzylidene) | R2 (C2-Amine) | DYRK1A IC50 (µM) | CLK1 IC50 (µM) |

| Leucettamine B | 3,4-methylenedioxyphenyl | Methylamine | 0.4 | 4.5 |

| Analogue 1 | 4-hydroxyphenyl | Methylamine | 1.2 | >10 |

| Analogue 2 | 3,4-methylenedioxyphenyl | Benzylamine | 0.08 | 0.3 |

| Analogue 3 | Phenyl | Dimethylamine | >10 | >10 |

Data Source: Derived from Debdab et al. (2011) and Loaëc et al. (2017) [1, 2].

Synthetic Workflow Visualization

Caption: Step-by-step synthetic route from basic amino acids to bioactive Leucettamine B analogues.

Critical Troubleshooting & Expert Tips

-

Tautomer Trapping: If your target requires the specific "ol" form (e.g., for O-alkylation), you must use a hard electrophile (like alkyl triflate) and a non-nucleophilic base. However, N-alkylation is thermodynamically preferred.

-

Solubility: 5-Benzylidene derivatives are often poorly soluble in organic solvents. DMSO is the solvent of choice for biological testing.

-

Z/E Isomerism: The Knoevenagel condensation (Protocol B) typically yields the (Z)-isomer (thermodynamically stable), where the phenyl ring is trans to the carbonyl. This configuration is usually required for kinase pocket fitting.

References

-

Debdab, M., et al. (2011). "Leucettines, a class of potent inhibitors of cdc2-like kinases and dual specificity, tyrosine phosphorylation regulated kinases derived from the marine sponge alkaloid leucettamine B." Journal of Medicinal Chemistry. Link

-

Loaëc, N., et al. (2017). "Marine-Derived 2-Aminoimidazolone Alkaloids. Leucettamine B-Related Polyandrocarpamines Inhibit Mammalian and Protozoan DYRK & CLK Kinases." Marine Drugs.[4][5] Link

-

Rouf, A., et al. (2016). "Recent advances in the synthesis and biological activities of imidazolinones." RSC Advances. Link

-

Keel, K. L., & Tepe, J. J. (2020). "The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products." Organic Chemistry Frontiers. Link

-

BenchChem Technical Guide. (2025). "Synthesis and Biological Activity of Imidazolone Derivatives." Link

Sources

Application Notes and Protocols for the N-Alkylation of 1H-Imidazol-5-ol

Introduction: The Significance of N-Alkylated Imidazol-5-ols

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous biologically active molecules such as the amino acid histidine.[1] Its derivatives are known to possess a vast array of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[2][3][4] The N-alkylation of the imidazole core is a critical transformation that allows for the fine-tuning of a molecule's physicochemical properties, significantly impacting its therapeutic potential. Specifically, the 1H-imidazol-5-ol scaffold and its N-alkylated derivatives are of growing interest as they serve as versatile intermediates for creating complex molecular architectures aimed at treating a spectrum of diseases. This guide provides a detailed exploration of the strategic considerations and practical laboratory procedures for the successful N-alkylation of this compound.

Section 1: Foundational Principles of Reactivity

A successful N-alkylation strategy for this compound hinges on a solid understanding of its inherent chemical properties, namely tautomerism and the factors that govern regioselectivity.

Tautomerism: A Dynamic Equilibrium

The this compound molecule does not exist as a single static structure. It is in a dynamic equilibrium with its keto tautomer, 1H-imidazol-4(5H)-one. This prototropic tautomerism involves the migration of a proton between the oxygen and a ring nitrogen.[5] The position of this equilibrium is influenced by factors such as solvent polarity and pH, which in turn affects the nucleophilicity of the different atoms (N1, N3, and O5) available for alkylation.

Caption: Tautomeric equilibrium of this compound.

The Challenge of Regioselectivity

The unsymmetrical nature of the imidazole ring presents a significant challenge: alkylation can occur at either the N1 or N3 nitrogen atom.[6] When deprotonated, the resulting imidazolate anion has its negative charge delocalized across both nitrogens, making both sites potential nucleophiles. The outcome of the reaction is a delicate balance of several factors:

-

Electronic Effects : The hydroxyl group at C5 is electron-donating, which generally increases the electron density and nucleophilicity of the adjacent N1 nitrogen. However, the tautomeric equilibrium complicates this simple prediction.

-

Steric Hindrance : The size of the alkylating agent and any substituents already on the imidazole ring will influence which nitrogen is more accessible. Attack will be favored at the less sterically hindered nitrogen.

-

Reaction Conditions : The choice of base, solvent, and temperature can dramatically shift the regiochemical outcome. Strong bases like sodium hydride (NaH) fully deprotonate the imidazole, leading to the imidazolate anion, whereas weaker bases like potassium carbonate (K₂CO₃) may favor alkylation of the more nucleophilic tautomer present in solution.[7]

The Hydroxyl Group: To Protect or Not to Protect?

The hydroxyl group at the C5 position is also a potential nucleophile and can undergo O-alkylation, leading to an undesired side product. To ensure selective N-alkylation, it is often necessary to "protect" the hydroxyl group by converting it into a less reactive functional group. This protecting group must be stable to the N-alkylation conditions and easily removable afterward.[8]

Section 2: Strategic Approaches to Regiocontrolled N-Alkylation

To overcome the challenges of regioselectivity and competing O-alkylation, a strategic approach is required. This involves either carefully controlling the reaction conditions for direct alkylation or employing a more robust protecting group strategy.

Protecting the 5-OH Group

A variety of protecting groups can be used for alcohols. The ideal choice depends on the planned N-alkylation conditions. Silyl ethers are particularly useful as they are stable under the basic conditions typically used for N-alkylation but are easily removed with fluoride sources (like TBAF) or mild acid.[2][9]

| Protecting Group | Reagent | Typical Conditions | Deprotection | Stability |

| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole | DMF, rt | TBAF, THF or mild acid (e.g., AcOH) | Stable to base, mild acid, many redox reagents.[9] |

| Bn (Benzyl) | BnBr, NaH | THF, 0 °C to rt | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, and many redox reagents. |

| MOM (Methoxymethyl) | MOM-Cl, DIPEA | CH₂Cl₂, rt | Acid (e.g., HCl in MeOH) | Stable to base, nucleophiles, and some reducing agents.[10] |

Directing Alkylation with N-Protecting Groups

For unambiguous regioselectivity, one of the ring nitrogens can be protected, forcing alkylation to occur at the other. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for this purpose, as its installation and removal are well-documented, and it can facilitate regioselective alkylation.

Section 3: Experimental Protocols

Safety Precaution : Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol provides a general method for direct alkylation. It often results in a mixture of N1 and N3 isomers, and potentially the O-alkylated product, requiring careful chromatographic separation.

Workflow Diagram

Caption: General workflow for direct N-alkylation.

Method A: Using Sodium Hydride (Strong Base)

-

Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent Addition : Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (approx. 0.1 M concentration).

-

Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Stirring : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation : Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Work-up : Cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction : Partition the mixture between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the regioisomers and any O-alkylated product.

Method B: Using Potassium Carbonate (Mild Base)

-

Preparation : To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent & Reagent Addition : Add anhydrous acetonitrile (CH₃CN) or DMF, followed by the alkylating agent (1.2 eq).

-

Reaction : Heat the mixture to 60-80 °C and stir until TLC or LC-MS indicates consumption of the starting material (typically 8-24 hours).

-

Work-up : Cool the reaction to room temperature and filter to remove the inorganic salts.

-

Purification : Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 2: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is an effective method for alkylating imidazoles with primary or secondary alcohols, proceeding via an Sₙ2 mechanism with inversion of stereochemistry at the alcohol carbon.[11] This method avoids strongly basic conditions, which can be advantageous for sensitive substrates.

Reaction Mechanism

Caption: Simplified Mitsunobu reaction pathway.

Procedure:

-

Preparation : To a solution of this compound (1.0 eq, preferably with the hydroxyl group protected), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1-0.2 M), cool the mixture to 0 °C under an inert atmosphere.

-

Addition : Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

-

Reaction : Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor progress by TLC.

-

Work-up : Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine dicarboxylate, which can often be challenging to remove.

-

Purification : Purify the residue directly by column chromatography on silica gel. Alternatively, precipitation of the byproducts from a nonpolar solvent (e.g., diethyl ether or hexanes) can be attempted prior to chromatography.

Section 4: Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Insufficiently strong base; poor quality reagents; low reaction temperature. | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure all reagents and solvents are anhydrous. Increase reaction temperature. |

| Poor Regioselectivity | Inherent electronic/steric properties of the substrate; non-optimal conditions. | Change the solvent or base to alter the ionic character of the reaction.[7] For complete control, use an N-protecting group strategy. |

| Significant O-Alkylation | Hydroxyl group is more nucleophilic under the chosen conditions. | Protect the hydroxyl group prior to N-alkylation using a suitable protecting group (e.g., TBDMS).[2][9] |

| Difficult Purification | Similar polarity of regioisomers; removal of Mitsunobu byproducts. | Use high-performance column chromatography with a shallow solvent gradient. For Mitsunobu, try precipitating byproducts or use polymer-supported PPh₃. |

Section 5: References

-

Smolecule. (n.d.). Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions. Retrieved from Smolecule website.

-

University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

-

Perkin, M. V., & Williams, D. B. G. (2010). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PMC. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

-

Akpa, L. E., & Uzoechi, I. O. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15.

-

El Ashry, E. S. H., et al. (2007). Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Nucleosides, Nucleotides & Nucleic Acids, 26(5), 423-35.

-

Kondoh, A., et al. (1995). Regioselective N-alkylation of imidazoles with alcohols over zeolites. Journal of the Chemical Society, Chemical Communications, (12), 1275-1276.

-

Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-5.

-

Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

-

Plant, D., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2619.

-

BenchChem. (n.d.). The Biological Activity of 5-Nitroso-1H-Imidazole Derivatives: A Technical Guide. Retrieved from BenchChem website.

-

BenchChem. (n.d.). Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide. Retrieved from BenchChem website.

-

Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

-

Springer. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

-

Karaaslan, Ç., et al. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure, 1205, 127618.

-

ResearchGate. (n.d.). Tautomerism in imidazole unit. Retrieved from [Link]

-

Kelly, C. B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1916-1927.

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. zmsilane.com [zmsilane.com]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. jchemrev.com [jchemrev.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 1H-Imidazole-4,5-dimethanol | C5H8N2O2 | CID 573629 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Catalytic Applications of 1H-Imidazol-5-ol Transition Metal Complexes: Leveraging Proton-Coupled Electron Transfer (PCET)

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction: The Power of Non-Innocent Ligands

In modern catalytic design, the secondary coordination sphere plays a critical role in dictating reaction efficiency and selectivity. The 1H-imidazol-5-ol motif (and its tautomeric/derivative forms, such as 1-hydroxy-1H-imidazoles) has emerged as a highly versatile, non-innocent ligand framework. Unlike traditional spectator ligands, the this compound structure possesses a proton-responsive hydroxyl group adjacent to the metal-binding nitrogen.

This unique structural feature enables Proton-Coupled Electron Transfer (PCET) and Excited-State Intramolecular Proton Transfer (ESIPT) [1]. By acting as an internal proton relay, the ligand facilitates the concerted movement of protons and electrons. This avoids the formation of high-energy, charged intermediates, thereby drastically lowering the activation energy for challenging redox transformations, such as base-free transfer hydrogenation and photoredox catalysis[2].

Mechanistic Causality: Why this compound?

The efficacy of this compound metal complexes stems from their amphoteric nature and bifunctional reactivity.

-

In Thermal Catalysis (e.g., Ruthenium): Traditional transfer hydrogenation requires an exogenous base to deprotonate the metal-bound solvent (e.g., isopropanol) and generate the active metal-hydride species. Imidazole-based ligands with acidic/basic pendant groups bypass this requirement. The 5-hydroxyl group acts as a built-in base/acid, shuttling the proton directly to the substrate while the metal center delivers the hydride[2].

-

In Photoredox Catalysis (e.g., Iridium): Ir(III) complexes bearing hydroxy-imidazole derivatives exhibit solvent-modulated PCET. Upon photoexcitation, the ligand undergoes ESIPT from the enol to the keto form. This proton transfer precedes and enhances the efficiency of the metal-to-ligand charge transfer (MLCT), allowing precise control over the PCET directionality based on the solvent's hydrogen-bonding network[1].

Fig 1. Concerted PCET mechanism in this compound catalyzed transfer hydrogenation.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The absence of exogenous base in Protocol A serves as an internal control; if the reaction proceeds, it validates the bifunctional PCET mechanism of the ligand.

Protocol A: Base-Free Ruthenium-Catalyzed Transfer Hydrogenation

This protocol details the reduction of base-sensitive ketones using a Ru(II)-imidazol-5-ol precatalyst under aerobic conditions[2].

Materials:

-

Ru(II)-imidazol-5-ol precatalyst (0.5 mol%)

-

Target Ketone (e.g., 4-nitroacetophenone, 1.0 mmol)

-

Isopropanol (iPrOH, HPLC grade, 2.5 mL)

Step-by-Step Methodology:

-

Reaction Setup: In a standard 10 mL borosilicate glass vial equipped with a magnetic stir bar, add the target ketone (1.0 mmol) and the Ru(II) precatalyst (0.005 mmol).

-

Solvent Addition: Add 2.5 mL of iPrOH. Crucial Step: Do not add any exogenous base (e.g., KOH or tBuOK). Do not purge with inert gas; the reaction is designed to run in air to validate the robustness of the secondary coordination sphere.

-

Thermal Activation: Seal the vial with a Teflon-lined cap and heat the reaction mixture to 85 °C using a pre-calibrated heating block. Stir at 800 rpm for 20 hours.

-

Reaction Monitoring: Withdraw 10 µL aliquots at 1 h, 5 h, and 20 h. Dilute with GC-grade ethyl acetate and analyze via GC/MS to monitor the disappearance of the ketone and the formation of the alcohol.

-

Workup & Isolation: Cool the mixture to room temperature. Evaporate the iPrOH and acetone byproduct under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the pure alcohol.

Protocol B: Solvent-Modulated Photoredox PCET with Ir(III) Complexes

This protocol isolates the ESIPT-driven charge transfer kinetics in aprotic vs. protic environments[1].

Materials:

-

Ir(III)-hydroxyimidazole complex (10 µM solution)

-

Dichloromethane (DCM, Aprotic) and Ethanol (EtOH, Protic)

-

Femtosecond Transient Absorption (fs-TA) Spectrometer

Step-by-Step Methodology:

-

Sample Preparation: Prepare two 10 µM solutions of the Ir(III) complex: one in pure DCM and one in a DCM/EtOH (20/80 v/v) mixture.

-

Degassing: Transfer the solutions to quartz cuvettes and degas via three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches triplet excited states.

-

Photoexcitation: Excite the samples using a 400 nm pump pulse (generated by an optical parametric amplifier).

-

Kinetic Validation: Monitor the transient absorption. In DCM, observe the rapid ESIPT (enol to keto tautomerization) occurring within ~150 fs, followed by the Metal-to-Ligand Charge Transfer (MLCT). In the protic DCM/EtOH mixture, observe the reversal of this temporal order due to external hydrogen bonding disrupting the internal proton relay.

Fig 2. Standardized workflow for the synthesis and application of imidazol-5-ol metal catalysts.

Quantitative Data Summary

The table below summarizes the catalytic performance of various metal-imidazole systems, highlighting the efficiency gained through the proton-responsive ligand design.

| Catalyst System | Application / Reaction Type | Substrate | Key Conditions | Yield / Conversion | Ref. |

| Ru(II)-imidazole | Base-Free Transfer Hydrogenation | 4-Nitroacetophenone | iPrOH, 85 °C, Air, 20 h | 86% Yield | [2] |

| Ru(II)-imidazole | Base-Free Transfer Hydrogenation | Cyclohexanone | iPrOH, 85 °C, Air, 20 h | 92% Yield | [2] |

| Ir(III)-hydroxyimidazole | Photoredox PCET / ESIPT | N/A (Mechanistic Study) | DCM/EtOH, 400 nm Pump | Ultrafast MLCT (<200 fs) | [1] |

| Metal-Free / Microwave | Multicomponent Imidazole Synth. | 1,2-Diketones + Aldehydes | NH₄OAc, Microwave, 5 min | 80–99% Yield | [3] |

(Note: The rapid synthesis of highly substituted imidazoles via microwave irradiation[3] provides a robust pathway for generating diverse this compound ligand libraries for subsequent metal complexation).

References

-

Solvent-modulated proton-coupled electron transfer in an iridium complex with an ESIPT ligand Source: Chemical Science (RSC Publishing), 2022, 13, 3809-3818. URL:[Link]

-

Ruthenium(II) Complexes of an Imidazole Carboxamido Ligand for Base-Free Transfer Hydrogenation in Air Source: Organometallics (American Chemical Society), 2022, 41, 21, 3034–3041. URL:[Link]

-

Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation Source: Organic Letters (American Chemical Society), 2004, 6, 14, 2473–2475. URL:[Link]

Sources

Synthesis of Fluorogenic Probes Based on 1H-Imidazol-5-ol: A Guide for Advanced Research

Introduction: The Significance of 1H-Imidazol-5-ol Scaffolds in Fluorogenic Probe Design

The this compound core, and its tautomer imidazolone, represent a privileged scaffold in the development of advanced fluorogenic probes. This structural motif is the core component of the chromophore in the green fluorescent protein (GFP), which is one of the most important tools in molecular and cell biology. The inherent photophysical properties of the imidazolone core, combined with its synthetic tractability, make it an exceptional platform for creating "smart" molecular probes. These probes are designed to be initially non-fluorescent (a pro-fluorophore) and to undergo a specific chemical reaction with a target analyte, which triggers a significant increase in fluorescence emission.

This "off-on" switching mechanism is highly desirable for high-contrast imaging and sensing applications in complex biological environments.[1] The versatility of the imidazole scaffold allows for the synthesis of a wide array of derivatives for detecting various analytes, including metal ions, reactive oxygen species (ROS), and enzymatic activities.[2][3] The ability to fine-tune the electronic properties of the imidazole ring through synthetic modification enables the rational design of probes with specific excitation and emission wavelengths, as well as tailored reactivity and selectivity.[4] This guide provides a comprehensive overview of the synthesis, characterization, and application of fluorogenic probes based on the this compound scaffold, aimed at researchers and professionals in chemical biology and drug development.

Mechanism of Fluorogenic Activation

The fluorogenic properties of this compound-based probes are typically governed by a disruption and subsequent restoration of a conjugated π-system. In their "off" state, the pro-fluorophore lacks the extensive conjugation required for efficient fluorescence. This is often achieved by introducing a protecting group or a reactive trigger site on the imidazole core that interrupts the electronic delocalization. Upon interaction with the target analyte, a chemical transformation occurs, removing the protecting group and restoring the conjugated system of the imidazolone chromophore, leading to a dramatic increase in fluorescence. This process, often involving an intramolecular charge transfer (ICT) mechanism, is fundamental to their function as high-sensitivity probes.[5]

Caption: Mechanism of "Off-On" Fluorogenic Activation.

General Synthetic Strategy: The Erlenmeyer-Plöchl Condensation

A cornerstone in the synthesis of the this compound core is the Erlenmeyer-Plöchl reaction.[6] This powerful transformation allows for the construction of the core heterocyclic system from readily available starting materials. The classical approach involves the condensation of an N-acyl amino acid (such as hippuric acid) with an aldehyde in the presence of acetic anhydride.[6][7] This initially forms an azlactone (oxazolone) intermediate. Subsequent reaction of the azlactone with an amine source leads to ring-opening and re-cyclization to form the desired imidazolone product. This versatile reaction can be adapted to introduce a wide range of substituents, enabling the synthesis of a diverse library of probes.[8]

Caption: General Synthetic Workflow for this compound Probes.

Detailed Protocol: Synthesis of a Representative Probe

This protocol details the synthesis of a (Z)-4-(4-hydroxybenzylidene)-2-methyl-1-phenyl-1H-imidazol-5(4H)-one, a common scaffold for developing fluorogenic probes.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Acetylglycine | ≥99% | Sigma-Aldrich | |

| 4-Hydroxybenzaldehyde | ≥98% | Sigma-Aldrich | |

| Sodium Acetate (Anhydrous) | ≥99% | Fisher Scientific | |

| Acetic Anhydride | ≥99% | Acros Organics | Corrosive, handle in a fume hood. |

| Aniline | ≥99.5% | Sigma-Aldrich | |

| Glacial Acetic Acid | ACS Grade | VWR | |

| Ethanol | 200 Proof | Decon Labs | |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Step-by-Step Procedure

Part A: Synthesis of the Azlactone Intermediate

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-acetylglycine (5.85 g, 50 mmol), 4-hydroxybenzaldehyde (6.1 g, 50 mmol), and anhydrous sodium acetate (4.1 g, 50 mmol).

-

Addition of Reagent: Carefully add acetic anhydride (15 mL, 160 mmol) to the flask. Scientist's Note: This reaction is exothermic. Acetic anhydride serves as both the solvent and the dehydrating agent.

-

Reaction: Heat the mixture to 100 °C in an oil bath and stir for 2 hours. The reaction mixture will turn a deep orange/red color.

-

Workup: Allow the mixture to cool to room temperature. Slowly add 50 mL of cold water while stirring. A yellow precipitate will form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

-

Isolation: Collect the crude azlactone product by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol.

-

Drying: Dry the yellow solid under vacuum to yield the azlactone intermediate. This intermediate is often used in the next step without further purification.

Part B: Synthesis of the Imidazol-5-ol Product

-

Reaction Setup: In a 250 mL round-bottom flask, suspend the crude azlactone from Part A (approx. 50 mmol) in 100 mL of glacial acetic acid.

-

Addition of Amine: Add aniline (4.55 mL, 50 mmol) to the suspension. Scientist's Note: Aniline acts as the nucleophile to open the azlactone ring and becomes incorporated into the final imidazolone structure.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound product as a colored solid.

Characterization of Imidazol-5-ol-based Fluorogenic Probes

Thorough characterization is essential to confirm the structure and purity of the synthesized probes.

| Technique | Purpose | Expected Results |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the covalent structure and identifies proton/carbon environments. |

| Mass Spectrometry (HRMS) | Molecular Weight Confirmation | Provides the exact mass, confirming the elemental composition. |

| FTIR Spectroscopy | Functional Group Analysis | Identifies key functional groups (e.g., C=O, C=N, O-H). |

| UV-Vis Spectroscopy | Absorption Properties | Determines the maximum absorption wavelength (λ_abs). |

| Fluorescence Spectroscopy | Emission Properties | Determines the maximum emission wavelength (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). |

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low yield of azlactone | Incomplete reaction or hydrolysis of the product during workup. | Ensure anhydrous conditions. Use an excess of acetic anhydride. Ensure the workup water is ice-cold to minimize hydrolysis. |

| Multiple spots on TLC after imidazolone synthesis | Incomplete reaction or formation of side products. | Increase the reflux time. Ensure the correct stoichiometry of reagents. Purify carefully using column chromatography. |

| Product is insoluble | High degree of planarity and intermolecular interactions. | Try different solvents for recrystallization (e.g., DMF, DMSO). Purification may require specialized chromatography techniques. |

| No fluorescence upon activation | Incorrect structure or the activation mechanism is not proceeding as expected. | Re-verify the structure using 2D NMR techniques. Investigate the reaction conditions for probe activation (e.g., pH, concentration of analyte). |

Conclusion

The this compound scaffold is a powerful and versatile platform for the design and synthesis of sophisticated fluorogenic probes. By leveraging established synthetic methodologies like the Erlenmeyer-Plöchl reaction, researchers can create a vast array of probes tailored for specific applications in biological imaging and chemical sensing. The protocols and insights provided in this guide serve as a foundation for the successful synthesis, characterization, and implementation of these valuable research tools.

References

-

ResearchGate. Imidazole-based fluorophores: Synthesis and applications | Request PDF. Available from: [Link]

-

Cappelli, A. et al. Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. 2017. Available from: [Link]

-

ResearchGate. Catalyzing the Erlenmeyer Plöchl reaction: organic bases versus sodium acetate | Request PDF. Available from: [Link]

-

Razzano, V. et al. Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. 2017. Available from: [Link]

-

Shaterian, H.R. & Mohammadnia, M. Synthesis of Oxazolone and Imidazolone Derivatives in Presence of H2O2 Promoted Fly Ash as a Novel and Efficient Catalyst. Organic Chemistry Research. 2016. Available from: [Link]

-

Patil, S.G. et al. A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. 2011. Available from: [Link]

-

Dutta, B. et al. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances. 2019. Available from: [Link]

-

University of Bath. An OFF-ON fluorescent probe for Zn2+ based on a GFP-inspired imidazolone derivative attached to a 1,10-phenanthroline moiety. Available from: [Link]

-

FAO AGRIS. The design and synthesis of two imidazole fluorescent probes for the special recognition of HClO/NaHSO₃ and their applications. Available from: [Link]

-

UNIPI. Synthesis and optical properties of new imidazole-based fluorophores with high quantum yields. Available from: [Link]

-

Belen’kaya, E.S. et al. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules. 2024. Available from: [Link]

-

Beilstein Archives. I2/H2O2 mediated synthesis and photophysical properties of imidazole-fused heterocycles via [4+1] cyclization approach. 2024. Available from: [Link]

-

Metelitsa, A.V. et al. First 1-hydroxy-1H-imidazole-based ESIPT emitter with an O–H⋯O intramolecular hydrogen bond. Physical Chemistry Chemical Physics. 2020. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Available from: [Link]

-

ResearchGate. Design and Synthesis of Some Imidazolyl Derivatives: Photophysical Studies and Application in the Detection of Anions. 2015. Available from: [Link]

-

Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available from: [Link]

Sources

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The design and synthesis of two imidazole fluorescent probes for the special recognition of HClO/NaHSO₃ and their applications [agris.fao.org]

- 4. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

Application Note: Microwave-Assisted Synthesis of 1H-Imidazol-5-ol Derivatives

This detailed Application Note and Protocol guide covers the microwave-assisted synthesis of 1H-imidazol-5-ol derivatives, specifically focusing on the biologically significant 4-arylidene-1H-imidazol-5(4H)-one scaffold.

Introduction & Scientific Rationale

The This compound core (often existing in its stable tautomeric form, 1H-imidazol-5(4H)-one ) represents a privileged scaffold in medicinal chemistry. These derivatives are structural analogs of the Green Fluorescent Protein (GFP) chromophore and exhibit potent biological activities, including antimicrobial , antioxidant , and anti-inflammatory properties [1, 2].

Conventional synthesis of these molecules—typically via the Erlenmeyer-Plöchl azlactone route—suffers from prolonged reaction times (3–10 hours), harsh reflux conditions, and variable yields. Microwave-assisted organic synthesis (MAOS) offers a decisive advantage by utilizing dielectric heating . The direct coupling of microwave energy with polar reaction components (dipolar polarization) induces rapid internal heating, accelerating the condensation and cyclization steps by orders of magnitude while suppressing side reactions [3].

Tautomeric Considerations

Researchers must recognize that the "this compound" target exists in dynamic equilibrium. In most synthetic contexts, particularly with 4-arylidene substitution, the imidazol-5(4H)-one (keto) form is thermodynamically favored over the enol form.

-

Form A (Enol): this compound

-

Form B (Keto): 1H-imidazol-5(4H)-one (Target Scaffold)

This protocol targets the keto-tautomer , which can be functionalized or trapped as the enol ether if required.

Mechanistic Principles

The synthesis proceeds via a sequential two-step pathway (or one-pot cascade) involving an oxazolone (azlactone) intermediate.

-

Azlactone Formation: Condensation of an aldehyde with an

-acylglycine (e.g., hippuric acid) in the presence of acetic anhydride. -

Aminolysis & Recyclization: Nucleophilic attack of a primary amine on the azlactone carbonyl, followed by ring opening and dehydrative recyclization to form the imidazole ring.

Reaction Pathway Diagram[1]

Caption: Mechanistic pathway from aldehyde condensation to imidazolone formation via the azlactone intermediate.

Experimental Protocols

Protocol A: Synthesis of the Azlactone Intermediate

Target: 4-Benzylidene-2-phenyl-5(4H)-oxazolone

Reagents:

-

Benzaldehyde (10 mmol)

-

Hippuric acid (

-benzoylglycine) (10 mmol) -

Acetic anhydride (30 mmol)

-

Sodium acetate (anhydrous, 10 mmol)

Procedure:

-

Preparation: In a 30 mL microwave-transparent process vial (borosilicate or quartz), combine hippuric acid (1.79 g), benzaldehyde (1.06 g), acetic anhydride (3 mL), and anhydrous sodium acetate (0.82 g).

-

Irradiation: Seal the vial with a Teflon-lined cap. Place in a dedicated microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Mode: Dynamic Power (maintain temperature).

-

Temp: 110°C.

-

Time: 3–5 minutes.

-

Stirring: High (magnetic stir bar).

-

-

Work-up: Upon completion, cool the mixture to 50°C. Add ethanol (10 mL) and refrigerate for 1 hour.

-

Isolation: Filter the yellow crystalline solid (azlactone), wash with boiling water (2 x 10 mL) to remove excess acid/salts, and dry in vacuo.

-

Expected Yield: 85–92%.

-

Checkpoint: MP 165–167°C (Lit. 166°C).

-

Protocol B: Conversion to 1H-Imidazol-5(4H)-one

Target: 1-Substituted-4-arylidene-2-phenyl-1H-imidazol-5(4H)-one[1]

Reagents:

-

Azlactone (from Protocol A) (5 mmol)

-

Primary Amine (e.g., Aniline, Benzylamine) (5 mmol)

-

Solvent: Ethanol or Ethylene Glycol (green alternative)

-

Catalyst: Zeolite NaY (optional, 10% w/w) or catalytic Sodium Acetate

Procedure:

-

Mixture: In a 10 mL microwave vial, suspend the azlactone (5 mmol) and the chosen amine (5 mmol) in ethanol (5 mL).

-

Catalysis: Add Zeolite NaY (100 mg) to promote dehydration (optional but recommended for lower boiling amines).

-

Irradiation:

-

Temp: 130°C (Pressure limit: 200 psi).

-

Time: 4–8 minutes.

-

Power: Max 150W (controlled).

-

-

Purification:

Optimization & Data Analysis